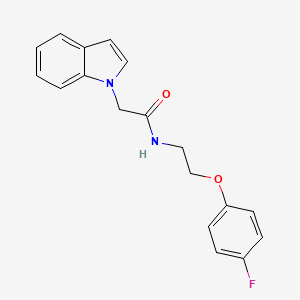

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c19-15-5-7-16(8-6-15)23-12-10-20-18(22)13-21-11-9-14-3-1-2-4-17(14)21/h1-9,11H,10,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPTYOVRTXZWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN2O, and it has a molecular weight of approximately 296.3 g/mol. The compound features a 4-fluorophenyl group and an indole moiety, contributing to its unique chemical properties and biological interactions .

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of 1H-indole carbaldehyde oxime with 2-chloroacetamide derivatives. Purification and characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the final product .

Antiviral Properties

Research indicates that this compound exhibits promising antiviral activity. Preliminary investigations suggest that it may interfere with viral replication by modulating specific molecular targets involved in the viral life cycle. Further studies are needed to elucidate its precise mechanisms of action .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to influence various cellular pathways associated with inflammation, potentially providing therapeutic benefits for conditions characterized by chronic inflammation .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was found to activate caspase pathways, particularly caspase-8, leading to programmed cell death in HepG2 liver cancer cells . The compound's ability to inhibit cell proliferation highlights its potential as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets :

- Enzyme Modulation : The compound may modulate the activity of enzymes involved in inflammatory responses and cancer cell proliferation.

- Cellular Pathway Influence : It influences signaling pathways that are critical for cell survival and apoptosis .

Case Studies

Several studies have highlighted the biological activity of similar compounds within the indole family:

| Compound | Activity | IC50 Value | Target Cells |

|---|---|---|---|

| 5r | Anticancer | 10.56 μM | HepG2 |

| 24 | Antiproliferative | 52 nM | MCF-7 |

| 7b | Antimicrobial | 0.22 μg/mL | Various pathogens |

These findings indicate that modifications in the indole structure can significantly impact biological activity, suggesting that this compound may exhibit similar or enhanced effects depending on its specific structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the evidence, focusing on structural variations, biological activities, and pharmacological implications.

Substituent Analysis and Structural Analogues

A. Fluorinated Substituents

Fluorine incorporation is a common strategy to modulate bioavailability and target binding. For example:

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () : Features a 4-fluorobenzyl group and a 2-oxoacetamide chain. The 3-indolyl position and ketone group may influence hydrogen-bonding interactions with enzymes, as seen in kinase inhibitors .

- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide (): Combines a biphenyl-fluorine moiety with a propanamide linker.

Key Difference: The target compound’s 4-fluorophenoxyethyl group introduces an ether linkage, which may reduce steric hindrance compared to benzyl or biphenyl groups, possibly enhancing membrane permeability .

B. Sulfonamide and Sulfonyl Derivatives

Sulfonamide groups are prevalent in enzyme inhibitors (e.g., cyclooxygenase-2):

- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide () : The sulfonyl group enhances acidity and hydrogen-bond acceptor capacity, critical for binding to catalytic serine residues in proteases .

Key Difference : The absence of a sulfonamide/sulfonyl group in the target compound suggests a different mechanism of action, possibly favoring targets sensitive to lipophilic interactions (e.g., GPCRs or lipid kinases).

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling fluorophenoxyethylamine with indole-acetamide precursors via amide bond formation. Multi-step protocols require precise control of temperature (e.g., 0–5°C for sensitive intermediates), inert atmospheres (e.g., nitrogen), and catalysts like carbodiimides (e.g., TBTU) to enhance coupling efficiency . Solvent selection (e.g., DMF for polar intermediates) and purification via column chromatography or recrystallization are critical for ≥90% purity .

Q. What standard characterization techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the indole core, fluorophenoxyethyl chain, and acetamide linkage . Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ion), while HPLC (>95% purity) and IR spectroscopy validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers screen this compound for initial biological activity?

- Methodological Answer : In vitro assays targeting indole-related pathways (e.g., serotonin receptors or kinase inhibition) are prioritized. Dose-response studies (0.1–100 µM) in cancer cell lines (e.g., MCF-7) assess cytotoxicity via MTT assays . Molecular docking against protein targets (e.g., Bcl-2/Mcl-1) provides preliminary binding affinity data .

Advanced Research Questions

Q. How can reaction yields be improved for low-conversion intermediates in the synthesis of this compound?

- Methodological Answer : Kinetic studies using HPLC or in-situ IR spectroscopy identify rate-limiting steps. For example, increasing equivalents of coupling agents (e.g., TBTU from 1.2 to 1.5 eq) or switching to microwave-assisted synthesis (50–80°C, 30 min) can enhance amidation efficiency by 20–30% . Solvent optimization (e.g., THF instead of DCM) may improve solubility of hydrophobic intermediates .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer : Systematic substitution of the fluorophenoxy group (e.g., replacing F with Cl or methoxy) and indole N-alkylation are tested. SAR is quantified via IC₅₀ values in bioassays and correlated with electronic parameters (Hammett σ) or steric effects (molar refractivity) . For instance, adding a hydroxymethyl group to the indole increases solubility and modulates serotonin receptor affinity .

Q. How can contradictions between computational predictions and experimental biological data be resolved?

- Methodological Answer : Discrepancies (e.g., predicted high binding affinity vs. low in vitro activity) require re-evaluating force fields in docking simulations (e.g., AMBER vs. CHARMM) . Free-energy perturbation (FEP) calculations or molecular dynamics (MD) over 100 ns can refine binding mode predictions. Experimental validation via SPR (surface plasmon resonance) measures on-rate (kₐ) and off-rate (kᵢ) constants .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model electron transfer at binding sites, while pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with Asp residues in kinases) . DFT (density functional theory) calculations at the B3LYP/6-31G* level optimize geometries and predict redox potentials for metabolic stability .

Q. How can in vivo toxicity and selectivity be evaluated preclinically?

- Methodological Answer : Rodent studies (e.g., Sprague-Dawley rats) assess acute toxicity (LD₅₀) and organ-specific effects via histopathology . Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) are measured using LC-MS/MS. Selectivity is tested against off-target receptors (e.g., 5-HT2B vs. 5-HT2A) using radioligand binding assays (Kᵢ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.